molecular formula C9H7ClN4O2 B8672353 N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide CAS No. 897361-51-2

N-(6-Chloro-4-oxo-1,4-dihydropyrido[3,2-d]pyrimidin-2-yl)acetamide

Cat. No. B8672353
Key on ui cas rn: 897361-51-2
M. Wt: 238.63 g/mol
InChI Key: DYHPKRATHCUVLL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US08232278B2

Procedure details

A mixture of 2-acetamido-6-chloro-pyrido[3,2-d]pyrimidin-4(3H)one (2.4 g, 10 mmol), N,N-diisopropylethylamine (5.4 ml, 30 mmol) and POCl3 (2.8 ml, 30 mmol) in dioxane (100 ml), was stirred at room temperature for 2 hours. After concentration under reduced pressure, the residue was redissolved in dichloromethane (200 ml) and extracted with cold water till pH 6-7. The combined organic layers were dried over MgSO4, filtered and concentrated under reduced pressure to yield crude 2-acetamido-4,6-dichloro-pyrido[3,2-d]pyrimidine. This crude residue was dissolved in 1,4-dioxane (100 ml) and morpholine (5 ml) was added. The resulting reaction mixture was stirred at 50° C. for 1 hour. After concentration under reduced pressure, the residue was purified by silica gel flash chromatography, the mobile phase being a mixture of MeOH/dichloromethane (in a ratio of 1:40), resulting in the pure title compound as a yellowish solid (1.6 g, yield: 68%) which was characterised as follows:
Quantity
2.4 g
Type
reactant
Reaction Step One
Quantity
5.4 mL
Type
reactant
Reaction Step One
Name
Quantity
2.8 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[C:1]([NH:4][C:5]1[NH:6][C:7](=O)[C:8]2[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)(=[O:3])[CH3:2].C(N(CC)C(C)C)(C)C.O=P(Cl)(Cl)[Cl:28]>O1CCOCC1>[C:1]([NH:4][C:5]1[N:6]=[C:7]([Cl:28])[C:8]2[N:14]=[C:13]([Cl:15])[CH:12]=[CH:11][C:9]=2[N:10]=1)(=[O:3])[CH3:2]

Inputs

Step One
Name
Quantity
2.4 g
Type
reactant
Smiles
C(C)(=O)NC=1NC(C2=C(N1)C=CC(=N2)Cl)=O
Name
Quantity
5.4 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
2.8 mL
Type
reactant
Smiles
O=P(Cl)(Cl)Cl
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCOCC1

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
was stirred at room temperature for 2 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CONCENTRATION
Type
CONCENTRATION
Details
After concentration under reduced pressure
DISSOLUTION
Type
DISSOLUTION
Details
the residue was redissolved in dichloromethane (200 ml)
EXTRACTION
Type
EXTRACTION
Details
extracted with cold water till pH 6-7
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic layers were dried over MgSO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated under reduced pressure

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
C(C)(=O)NC=1N=C(C2=C(N1)C=CC(=N2)Cl)Cl

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.